molecular formula C10H14N2O4S B2716179 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid CAS No. 2172473-22-0

5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid

Cat. No.: B2716179
CAS No.: 2172473-22-0
M. Wt: 258.29
InChI Key: DYWZUYMFRKZKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid is a chemical compound with a complex structure that includes a pyridine ring, a sulfinic acid group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Sulfinic Acid Group: The sulfinic acid group can be introduced via sulfonation reactions, followed by reduction.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid undergoes various types of chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.

    Reduction: The sulfinic acid group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(propoxymethyl)pentanoic acid
  • 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2,2,2-trifluoroethoxymethyl)pentanoic acid

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid is unique due to the presence of the pyridine ring and the sulfinic acid group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15/h4-6H,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWZUYMFRKZKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.